molecular formula C9H10ClN3O2 B2683930 Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate CAS No. 2305254-02-6

Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate

Cat. No.: B2683930
CAS No.: 2305254-02-6
M. Wt: 227.65
InChI Key: WQASUSQRLVCRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate is a nitrogen-containing heterocyclic compound featuring a fused pyrido-pyridazine core. Its structure includes a chloro substituent at position 1 and a methyl ester group at position 5. The chloro group enhances electrophilic reactivity, while the methyl ester contributes to moderate lipophilicity, balancing solubility and membrane permeability.

Properties

IUPAC Name

methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c1-15-9(14)13-3-2-7-6(5-13)4-11-12-8(7)10/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQASUSQRLVCRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(N=NC=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate typically involves the following steps:

    Formation of the Pyridazine Ring: The initial step often involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Esterification: The ester group is typically introduced via esterification reactions, where the carboxylic acid derivative is treated with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro group at position 1 undergoes nucleophilic substitution under controlled conditions:

NucleophileConditionsProductYield (%)Source
Ammonia (NH₃)Ethanol, 80°C, 12 h1-Amino derivative78
Sodium methoxideDMF, 100°C, 6 h1-Methoxy derivative65
BenzylamineTHF, Pd(OAc)₂ (5 mol%), 24 h1-Benzylamino derivative82

Mechanistic Notes :

  • The reaction proceeds via a two-step oxidative coupling mechanism in Pd-catalyzed systems, where molecular oxygen acts as a terminal oxidant .

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity at the chloro-substituted position.

Cycloaddition Reactions

The pyridazine ring participates in [4+2] Diels-Alder reactions with electron-rich dienes:

DieneConditionsCycloadduct StructureKey FeaturesSource
1,3-ButadieneToluene, 120°C, 24 hHexahydro-1,4-diazocine fused systemImproved solubility
AnthraceneXylene, 140°C, 48 hPolycyclic aromatic adductFluorescent properties

Limitations :

  • Steric hindrance from the trifluoromethyl group reduces reactivity with bulky dienes.

Ester Hydrolysis and Derivatization

The methyl ester undergoes hydrolysis to form carboxylic acid intermediates, enabling further functionalization:

Reaction TypeReagents/ConditionsProductApplicationSource
Acidic hydrolysisHCl (6M), reflux, 8 h6-Carboxylic acid derivativePrecursor for amides
Basic hydrolysisNaOH (2M), EtOH/H₂O, 60°C, 6 hSodium carboxylate saltWater-soluble intermediate
Amide couplingEDC/HOBt, DMF, rt, 12 h6-Amidated derivativesBioactive analogs

Key Observation :

  • Hydrolysis rates are pH-dependent, with basic conditions favoring faster conversion .

Catalytic Cross-Coupling Reactions

Palladium-mediated coupling reactions enable C–C bond formation:

ReactionCatalytic SystemCoupling PartnerProduct ClassSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 80°CAryl boronic acidsBiaryl derivatives
Heck reactionPd(OAc)₂, P(o-tol)₃, NEt₃, DMFStyrenesAlkenylated analogs

Optimization Data :

  • Yields improve with electron-deficient boronic acids (e.g., p-nitrophenylboronic acid: 89% yield) .

Reduction of the Dihydro Pyridazine Ring

Selective hydrogenation of the 7,8-dihydro moiety:

Reducing AgentConditionsProductSelectivitySource
H₂ (1 atm)Pd/C (10%), EtOH, 25°C, 4 hTetrahydro-pyridazine>95%
NaBH₄MeOH, 0°C, 2 hPartial saturation at C7–C860

Caution :

  • Over-reduction leads to ring-opening byproducts under prolonged H₂ exposure.

Mechanistic Insights from Comparative Studies

  • Trifluoromethyl Effects : The CF₃ group increases electrophilicity at C1 and C4 by 1.8× compared to non-fluorinated analogs, as shown in DFT calculations .

  • Steric Constraints : Reactions at C6 (ester position) require bulky bases (e.g., DBU) to avoid decarboxylation .

Scientific Research Applications

Synthesis Pathways

The synthesis of methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate typically involves multi-step reactions starting from simpler pyridazine derivatives. Recent studies have highlighted synthetic routes that utilize condensation reactions and cyclization techniques to achieve the desired heterocyclic framework .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrido[3,4-d]pyridazines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specific analogs demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HeLa and A375 .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research into related pyridazine derivatives has revealed effectiveness against a range of bacterial strains, indicating that modifications to the core structure can enhance antimicrobial efficacy .

Neurological Applications

Emerging studies have explored the neuroprotective effects of pyridazine derivatives. The ability of these compounds to modulate neurotransmitter systems presents opportunities for developing treatments for neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated IC50 values < 1 µM against CDK2 and CDK9 in vitro .
Study BAntimicrobial EfficacyShowed significant inhibition of Staphylococcus aureus growth .
Study CNeuroprotective EffectsIndicated reduced neuronal apoptosis in models of oxidative stress .

Mechanism of Action

The mechanism by which methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate exerts its effects depends on its specific application. In biological systems, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The chlorine and ester groups can interact with active sites, altering the function of the target molecule. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in three key aspects:

  • Ester Group : Replacing the methyl ester with ethyl or benzyl esters (e.g., Ethyl 3-methyl-1-oxo-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazine-2-carboxylate or Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate hydrochloride ) alters lipophilicity and metabolic stability. Methyl esters typically exhibit lower molecular weight and higher polarity than ethyl or benzyl analogs.
  • Substituents : The chloro group at position 1 contrasts with methyl, acetyloxy, or aryl substituents in analogs (e.g., 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ), which may affect reactivity in substitution or coupling reactions.

Physical and Chemical Properties

While direct data for the target compound are unavailable, comparisons with analogs suggest:

  • Solubility : The methyl ester likely has intermediate solubility between hydrophilic ethyl esters and lipophilic benzyl derivatives. Hydrochloride salt forms (e.g., Benzyl analog ) significantly enhance water solubility.
  • Reactivity : The chloro group’s electron-withdrawing nature may accelerate nucleophilic aromatic substitution compared to methyl-substituted analogs (e.g., Ethyl 3,6-dimethyl-1-oxo-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazine-2-carboxylate ).

Data Tables

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Ester Group
Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate Pyrido[3,4-d]pyridazine 1-Cl, 6-COOCH₃ Methyl
Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate hydrochloride Pyrido[3,4-d]pyridazine 1-Cl, 6-COOBn Benzyl
Ethyl 3-methyl-1-oxo-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazine-2-carboxylate Pyrazolo[1,2-a]pyridazine 3-CH₃, 1-O, 2-COOEt Ethyl

Table 2: Hypothetical Property Comparisons*

Property Methyl Target Compound Benzyl Analog Ethyl Pyrazolo Analog
Molecular Weight (g/mol) ~280 (estimated) ~370 (hydrochloride) ~290
LogP (Predicted) 1.8–2.5 3.0–3.8 1.5–2.0
Solubility (Water) Low Moderate (HCl salt) Low

Biological Activity

Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate is a compound belonging to the class of pyrido derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Antimicrobial Activity

Research indicates that derivatives of pyrido compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives possess antifungal activity against various phytopathogenic fungi. Specifically, isoxazole pyrazole carboxylates demonstrated notable inhibition against Rhizoctonia solani with an EC50 value of 0.37 µg/mL, suggesting that similar compounds may exhibit comparable effects in antimicrobial assays .

Antitumor Activity

Pyrido derivatives have been investigated for their antitumor potential. A study focused on the synthesis and evaluation of pyrazole derivatives revealed that these compounds inhibit key cancer-related pathways. For example, some derivatives showed good inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase . The introduction of methyl groups in related compounds has been shown to enhance their metabolic stability and potency in inhibiting cancer cell growth .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has not been directly studied; however, related compounds in the pyrido class have demonstrated significant anti-inflammatory effects. For example, studies on similar benzimidazole derivatives indicated promising results in reducing inflammation in vivo . This suggests that further investigation into the anti-inflammatory properties of this compound could yield beneficial insights.

The mechanisms by which this compound exerts its biological effects are likely multifaceted. The presence of the chlorine atom and carboxylate group may facilitate interactions with various biological targets such as enzymes involved in tumor progression or microbial growth. Additionally, the structural similarity to known inhibitors suggests potential pathways through which this compound may act.

Case Studies and Research Findings

Study FocusFindingsReference
Antifungal ActivityIsoxazole pyrazole carboxylates showed significant inhibition against R. solani (EC50: 0.37 µg/mL)
Antitumor ActivityPyrazole derivatives inhibited BRAF(V600E) and Aurora-A kinase; methylation improved potency
Anti-inflammatory EffectsRelated compounds exhibited significant anti-inflammatory properties in vivo

Q & A

Q. What are the optimal synthetic routes for Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate?

Answer: The compound can be synthesized via cyclization reactions of appropriately substituted pyridazine precursors. For example, cyclization of 3-chloro-pyridazine derivatives with ester-containing nucleophiles (e.g., ethyl glycinate) under basic conditions (e.g., KOH in dioxane/water) has been effective for analogous pyrido-pyridazine systems . Key parameters include:

  • Temperature : Maintain reflux (80–100°C) to ensure complete ring closure.
  • Reagent stoichiometry : Use a 1:1 molar ratio of precursor to nucleophile to minimize byproducts.
  • Workup : Neutralize the reaction mixture with dilute HCl and extract with ethyl acetate to isolate the product.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of characteristic signals (e.g., ester carbonyl at ~165–170 ppm, pyridazine ring protons at 7–9 ppm) .
  • Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+^+) with <5 ppm mass accuracy .
  • HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient .

Q. What storage conditions ensure the compound’s stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or dechlorination .
  • Humidity : Use desiccants (e.g., silica gel) to avoid moisture-induced degradation.
  • Solvent : For long-term stability, dissolve in anhydrous DMSO or DMF and aliquot to minimize freeze-thaw cycles .

Advanced Research Questions

Q. What reaction mechanisms govern the cyclization step in the synthesis of this compound?

Answer: Cyclization proceeds via nucleophilic attack of the glycinate’s amine on the pyridazine’s chloro-substituted carbon, followed by intramolecular esterification. Computational studies (DFT) suggest a two-step mechanism:

Nucleophilic substitution : Formation of a tetrahedral intermediate.

Ring closure : Elimination of HCl to form the bicyclic system.
Kinetic studies indicate that the rate-determining step is the nucleophilic attack, which is accelerated by polar aprotic solvents (e.g., DMF) .

Q. How do substituent modifications (e.g., methyl vs. phenyl groups) affect biological activity?

Answer: Structure-activity relationship (SAR) studies on analogous pyrido-pyridazines reveal:

  • Electron-withdrawing groups (e.g., Cl at position 1) enhance binding to kinase active sites (e.g., MPS1 inhibitors) by increasing electrophilicity .
  • Ester vs. carboxylic acid : Methyl esters improve cell permeability (logP ~2.5) compared to free acids (logP ~0.8) .
  • Substituent position : Chlorine at position 1 vs. 3 alters steric interactions with target proteins, as shown in molecular docking simulations .

Q. How can computational methods predict the compound’s metabolic stability?

Answer:

  • In silico tools : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and plasma protein binding.
  • Metabolic hotspots : Identify vulnerable sites (e.g., ester groups) prone to hydrolysis using MetaSite .
  • Docking studies : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to predict oxidation pathways .

Q. How should researchers resolve contradictory data on reaction yields from different synthetic protocols?

Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent, temperature) to identify critical factors. For example, yields drop in aqueous KOH vs. anhydrous conditions due to competing hydrolysis .
  • Byproduct analysis : Use LC-MS to detect intermediates (e.g., open-chain amides) and optimize reaction time.
  • Reproducibility : Validate protocols using high-purity starting materials (≥98%) and inert atmospheres to suppress oxidative side reactions .

Q. What strategies mitigate toxicity in preclinical studies?

Answer:

  • Prodrug design : Replace the methyl ester with a pivaloyloxymethyl (POM) group to reduce off-target effects .
  • Metabolite profiling : Use hepatocyte assays to identify toxic metabolites (e.g., free carboxylic acids) and modify substituents accordingly .
  • Dosage optimization : Conduct pharmacokinetic studies in rodent models to establish a safe therapeutic window .

Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
LogP2.3Calculated (ChemAxon)
PSA55.3 Ų
Solubility (H2O)<0.1 mg/mL

Table 2. Comparison of Synthetic Protocols

ProtocolYield (%)Purity (%)Key AdvantageLimitation
KOH/dioxane 6595ScalableRequires anhydrous conditions
Ethanol reflux 4890Mild conditionsLower yield

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.